molecular formula C15H22N2O3 B15505654 Carbamic acaid, N-(1-butylaminocarbonyl)ethyl-, benzyl ester

Carbamic acaid, N-(1-butylaminocarbonyl)ethyl-, benzyl ester

Cat. No.: B15505654
M. Wt: 278.35 g/mol
InChI Key: RCMRNDJPAVGSRO-UHFFFAOYSA-N
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Description

Carbamic acid, N-(1-butylaminocarbonyl)ethyl-, benzyl ester (IUPAC name) is a synthetic carbamate derivative characterized by a benzyl ester group and a butylaminocarbonyl ethyl substituent on the nitrogen atom. Carbamates are widely studied for their biological activity, particularly as enzyme inhibitors, agrochemicals, and pharmaceuticals.

Key structural attributes:

  • Benzyl ester: Enhances lipophilicity and membrane permeability, a common feature in prodrug design .
  • Butylaminocarbonyl ethyl group: Likely influences hydrogen-bonding interactions with target proteins, analogous to carbamates with alkylamino substituents .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-3-4-10-16-14(18)12(2)17-15(19)20-11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

RCMRNDJPAVGSRO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Substituents Molecular Weight Key Applications/Interactions References
Target Compound : Carbamic acid, N-(1-butylaminocarbonyl)ethyl-, benzyl ester Benzyl ester, butylaminocarbonyl ethyl ~307.3 (estimated) Hypothesized enzyme inhibition (based on carbamate reactivity)
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Benzimidazole ring, butylaminocarbonyl 290.3 Agricultural fungicide; inhibits microtubule assembly
cis-Benzyl (3-hydroxycyclohexyl)carbamate Cyclohexanol group 249.3 Pharmaceutical intermediate; hydroxyl group enhances solubility
Carbamic acid, N-[[1-(L-valyl)-3-piperidinyl]methyl]-N-ethyl-, phenylmethyl ester Piperidine ring, L-valyl moiety 419.5 Peptidomimetic drug candidate; targets proteases
2-[Ethyl[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethyl butylcarbamate Nitrobenzisothiazole azo group 470.5 Dye or pesticide intermediate; azo group enables photodegradation

Reactivity and Binding Interactions

  • Target Compound vs. Benomyl: Both share a butylaminocarbonyl group, but benomyl’s benzimidazole ring enables π-π stacking with aromatic residues in enzymes, enhancing fungicidal activity .
  • Amino Acid Interactions: Carbamates with benzyl esters (e.g., ’s compound) interact strongly with serine, asparagine, and glutamic acid via carbonyl and hydroxyl groups. This suggests the target compound may inhibit serine hydrolases or proteases .
  • Solubility and Stability: Cyclohexanol-containing analogs (e.g., cis-benzyl (3-hydroxycyclohexyl)carbamate) exhibit higher aqueous solubility than the target compound due to polar hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamic acid, N-(1-butylaminocarbonyl)ethyl-, benzyl ester, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including carbamate formation via reaction of benzyl chloroformate with amines under controlled pH (6–7) and temperature (0–5°C). Key intermediates (e.g., N-(1-butylaminocarbonyl)ethyl amine) require purification via column chromatography or HPLC to remove unreacted substrates . Yield optimization depends on stoichiometric ratios (e.g., 1.2:1 amine-to-chloroformate) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound and verifying structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., benzyl ester protons at δ 5.1–5.3 ppm, butyl chain protons at δ 1.2–1.6 ppm) .
  • LC-MS : To determine molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detect impurities .
  • FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H bend at ~1540 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as carbamates may cause irritation .
  • Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., benzyl chloroformate) .
  • Dispose of waste via neutralization (e.g., with 10% aqueous NaOH) followed by incineration or licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) to minimize cytotoxicity artifacts .
  • Structural Confirmation : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via post-assay LC-MS to rule out degradation .
  • Dose-Response Reproducibility : Use Hill slope analysis to compare EC₅₀ values across studies; discrepancies >2-fold warrant re-evaluation of assay parameters .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate (R)- or (S)-configured amines to direct stereochemistry at the ethyl carbamate moiety .
  • Asymmetric Catalysis : Use Pd-catalyzed reactions with BINAP ligands to enhance enantioselectivity (e.g., >90% ee) .
  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients for enantiomer separation .

Q. How does the compound interact with microbial enzymes, and what computational tools validate these interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., cytochrome P450). Focus on hydrogen bonds between the carbamate carbonyl and catalytic serine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Asn198 in CYP3A4) .
  • Enzyme Inhibition Assays : Compare IC₅₀ values with docking scores (Pearson correlation >0.7 validates predictive accuracy) .

Q. What are the limitations of current stability studies, and how can they be addressed for long-term storage?

  • Methodological Answer :

  • Degradation Pathways : Identify hydrolytic cleavage points (e.g., benzyl ester) via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Stabilization Strategies : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon at -20°C to prevent oxidation/hydrolysis .
  • Analytical Monitoring : Track degradation products monthly via UPLC-PDA; set acceptance criteria (e.g., ≤5% impurity over 12 months) .

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